ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate
Description
This compound is a synthetic adenosine derivative featuring a purine core substituted at the 2-position with a pyrazole ring bearing an ethyl carboxylate group. The ribose-like oxolane moiety [(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] is critical for mimicking natural adenosine’s stereochemistry, enabling interactions with adenosine receptors (ARs) . The ethyl carboxylate group at the pyrazole-4 position distinguishes it from other adenosine analogs, influencing solubility, metabolic stability, and receptor selectivity.
Properties
IUPAC Name |
ethyl 1-[6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O6/c1-2-28-15(27)7-3-19-23(4-7)16-20-12(17)9-13(21-16)22(6-18-9)14-11(26)10(25)8(5-24)29-14/h3-4,6,8,10-11,14,24-26H,2,5H2,1H3,(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVLTIXYQGANFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)Oxolane-2-Carbaldehyde
The oxolane system originates from D-ribose, which undergoes selective protection and oxidation:
- Protection : D-ribose is treated with acetic anhydride in pyridine to yield 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
- Oxidation : The protected ribose is oxidized using TEMPO/BAIB (2,2,6,6-tetramethylpiperidine-1-oxyl/ bis(acetoxy)iodobenzene) in dichloromethane to generate the corresponding aldehyde.
Construction of the 6-Aminopurine Scaffold
6-Chloropurine serves as the starting material for introducing the amino group:
Glycosylation at N-9
The ribose aldehyde is coupled to the purine via the Hilbert-Johnson reaction:
- Coupling : 2-Bromo-6-aminopurine and the ribose aldehyde are heated with hexamethyldisilazane (HMDS) in acetonitrile at reflux, catalyzed by TMSOTf.
- Deprotection : The acetyl groups are removed using methanolic ammonia, yielding the N-9 ribosylated purine.
Synthesis of Ethyl 1H-Pyrazole-4-Carboxylate
Knorr Pyrazole Synthesis
The pyrazole ring is constructed via cyclocondensation:
Functionalization at Position 1
The purine’s 2-bromo group enables cross-coupling:
- Borylation : Ethyl 1H-pyrazole-4-carboxylate undergoes borylation using bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.
- Suzuki-Miyaura Coupling : The boronated pyrazole reacts with 2-bromo-6-amino-9-ribosylated purine under Pd(PPh₃)₄ catalysis in DMF/H₂O, forming the C-N bond at purine C-2.
Global Deprotection and Final Purification
Oxolane Hydroxyl Deprotection
Residual protecting groups on the oxolane are cleaved:
Chromatographic Purification
The crude product is purified via:
- Silica Gel Chromatography : Eluted with ethyl acetate/methanol (9:1) to isolate the target compound.
- Crystallization : Recrystallization from ethanol/water yields analytically pure material.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Critical Evaluation of Methodologies
Stereochemical Control
The use of TMSOTf in glycosylation ensures β-anomer selectivity (>95% by HPLC), critical for biological activity.
Yield Optimization
Scalability Challenges
Large-scale deprotection risks oxolane ring opening; mitigated by low-temperature acid hydrolysis.
Chemical Reactions Analysis
Types of Reactions
CVT 3127 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
CVT 3127 has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of renin inhibition and to develop new renin inhibitors.
Biology: Investigated for its effects on cellular processes related to blood pressure regulation and kidney function.
Medicine: Explored as a potential therapeutic agent for treating hypertension and kidney disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
CVT 3127 exerts its effects by inhibiting the activity of renin, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, CVT 3127 reduces the production of angiotensin I, which in turn decreases the formation of angiotensin II, a potent vasoconstrictor. This leads to a reduction in blood pressure and a decrease in the workload on the heart and kidneys.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a conserved adenosine-like framework with several AR-targeting agents. Key structural analogs and their distinguishing features are discussed below:
Regadenoson (CVT-3146)
- IUPAC Name: 1-[6-Amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide
- Key Differences: Pyrazole Substituent: Regadenoson has a carboxamide group at the pyrazole-4 position, whereas the target compound features an ethyl carboxylate. Receptor Affinity: The carboxamide in Regadenoson enhances A2AAR selectivity, making it a coronary vasodilator used in cardiac stress testing. The ethyl carboxylate may alter binding kinetics due to increased hydrophilicity .
2-Chloroadenosine (Cl-Ado)
- IUPAC Name: (2R,3R,4S,5R)-2-(6-Amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Key Differences :
PSB-12404
- IUPAC Name: (2R,3R,4S,5R)-2-(6-Amino-2-(2-cyclohexylethylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Key Differences :
6-[6-Amino-9-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile
- Key Differences :
Structural and Functional Comparison Table
Biological Activity
Ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and biological activities. This compound includes an ethyl ester group, a pyrazole moiety, and a purine derivative, with a molecular formula of C₁₃H₁₅N₅O₅ and a molecular weight of approximately 283.24 g/mol .
The compound exhibits significant biological activity primarily through interactions with adenosine receptors (ARs). Research suggests that compounds with similar structures can act as either agonists or antagonists for various adenosine receptor subtypes. These receptors are implicated in numerous physiological processes, including:
- Immunomodulation : Adenosine receptors play a crucial role in regulating immune responses.
- Neuroprotection : They are involved in neuroprotective mechanisms against various neurological disorders.
- Cardiovascular Effects : Adenosine signaling influences heart rate and vascular tone.
Comparative Biological Activity
The following table summarizes the biological activity of this compound in comparison to related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl Compound | Ethyl ester, pyrazole ring, purine base | Adenosine receptor modulation | Combination of pyrazole and carbohydrate moiety |
| 6-Aminoadenosine | Purine base with amino group | Adenosine receptor agonist | Directly derived from adenosine |
| 2-Chloroadenosine | Chlorinated purine derivative | Non-selective AR agonist | High affinity for A1 and A2A receptors |
| PSB Family Compounds | Various substitutions on purines | Selective AR agonists | High selectivity for specific receptor subtypes |
The unique combination of the pyrazole ring and carbohydrate moiety in ethyl 1-{6-amino...} may influence its binding characteristics and biological effects compared to other compounds .
Case Studies and Research Findings
- Adenosine Receptor Agonism : Studies have demonstrated that ethyl 1-{6-amino...} can selectively activate certain adenosine receptor subtypes. This activity has potential implications for therapeutic applications in treating inflammatory diseases and neurodegenerative disorders .
- Pharmacological Profiles : Research indicates that this compound exhibits a pharmacological profile that suggests its utility as a drug candidate for modulating immune responses. In vitro studies have shown significant modulation of cytokine release from immune cells upon treatment with the compound .
- Therapeutic Potential : Ongoing studies are evaluating the potential of this compound in various disease models. Preliminary results indicate promising outcomes in models of rheumatoid arthritis and multiple sclerosis due to its immunomodulatory effects .
Q & A
Q. What are the recommended synthetic routes for ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate?
- Methodological Answer : The compound’s synthesis involves multi-step protocols, including nucleoside coupling and pyrazole ring formation. A typical approach includes:
- Step 1 : Prepare the purine-ribose moiety via glycosylation of 6-aminopurine with a protected ribofuranose derivative.
- Step 2 : Introduce the pyrazole-4-carboxylate group via cyclocondensation of hydrazine derivatives with β-keto esters under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Step 3 : Deprotect and purify using column chromatography (silica gel, methanol/dichloromethane gradient).
Key challenges include maintaining stereochemical integrity during glycosylation and avoiding side reactions in cyclocondensation.
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, particularly the ribose anomeric proton (δ 5.8–6.2 ppm) and pyrazole carbons (δ 140–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 435.12) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (hydroxyl groups) .
Q. What experimental conditions are critical for maintaining the compound’s stability during storage?
- Methodological Answer : Stability is influenced by:
- Temperature : Store at –20°C in amber vials to prevent thermal degradation.
- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group.
- Solvent : Dissolve in anhydrous DMSO or ethanol for long-term storage, as aqueous solutions may promote glycosidic bond cleavage .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path simulations (via software like Gaussian or ORCA) predict optimal parameters:
- Transition State Analysis : Identify energy barriers in glycosylation steps to refine temperature/pH conditions.
- Solvent Effects : Use COSMO-RS models to select solvents that stabilize intermediates (e.g., DMF for polar transition states) .
Experimental validation via Design of Experiments (DoE) can further optimize yields .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293 for kinase studies) and control for ribose moiety hydrolysis.
- Metabolite Profiling : LC-MS/MS to quantify degradation products that may interfere with activity .
- Dose-Response Repetition : Triplicate experiments with IC₅₀ validation using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?
- Methodological Answer : Focus on modular modifications:
- Ribose Modifications : Replace hydroxyl groups with fluorine or methyl groups to enhance metabolic stability .
- Pyrazole Substitutions : Introduce electron-withdrawing groups (e.g., –CF₃) at position 3 to modulate electron density and binding .
- Ester Bioisosteres : Replace the ethyl ester with a boronate or amide to improve membrane permeability .
SAR data should be analyzed using multivariate regression models to isolate key contributors to activity .
Q. What advanced analytical techniques characterize degradation pathways under physiological conditions?
- Methodological Answer : Employ:
- Accelerated Stability Testing : Expose the compound to pH 1–9 buffers at 37°C, then analyze via UPLC-QTOF to identify degradation products .
- Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Map regions susceptible to hydrolysis (e.g., ribose-pyrazole linkage) .
- X-ray Crystallography : Resolve degradation-induced conformational changes in co-crystals with target proteins .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
